molecular formula C15H12Cl2O3 B1348954 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588713-62-6

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1348954
CAS No.: 588713-62-6
M. Wt: 311.2 g/mol
InChI Key: WCVTVENSSLJXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12Cl2O3 and a molecular weight of 311.16 g/mol . This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a benzaldehyde moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2,6-dichlorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 60-80°C

    Reaction Time: 6-12 hours

The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the benzaldehyde moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The pathways involved may include:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
  • 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Uniqueness

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the chlorine atoms and the methoxy group, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-7-2-4-10(8-18)15(14)20-9-11-12(16)5-3-6-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVTVENSSLJXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.